(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid
Description
(2E)-3-(2-{[N-(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is a propenoic acid derivative featuring a carbamoyl-methoxy linker bridging two aromatic systems: a 4-ethoxyphenyl group and a phenyl ring conjugated to an α,β-unsaturated carboxylic acid (Fig. 1).
Properties
IUPAC Name |
(E)-3-[2-[2-(4-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-2-24-16-10-8-15(9-11-16)20-18(21)13-25-17-6-4-3-5-14(17)7-12-19(22)23/h3-12H,2,13H2,1H3,(H,20,21)(H,22,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKVHMLVGASQD-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
This approach divides the synthesis into manageable segments by separately preparing key intermediates before joining them together. The convergent approach is particularly advantageous for this molecule due to its structural complexity.
Preparation of 2-Hydroxyphenyl Prop-2-enoic Acid
The first key building block is 2-hydroxyphenyl prop-2-enoic acid, prepared through Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid.
Reaction Conditions:
- Reagents: 2-Hydroxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq)
- Solvent: Pyridine
- Catalyst: Piperidine (0.1 eq)
- Temperature: Reflux at 110-115°C
- Time: 3-4 hours
- Workup: Acidification with HCl, extraction with ethyl acetate
This reaction proceeds through nucleophilic addition of the activated methylene group of malonic acid to the aldehyde carbonyl, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid with predominantly E-configuration.
Synthesis of N-(4-Ethoxyphenyl)-2-chloroacetamide
The second building block, N-(4-ethoxyphenyl)-2-chloroacetamide, is prepared by reacting 4-ethoxyphenylamine with chloroacetyl chloride.
Reaction Conditions:
- Reagents: 4-Ethoxyphenylamine (1.0 eq), chloroacetyl chloride (1.1 eq)
- Solvent: Dichloromethane
- Base: Triethylamine (1.2 eq)
- Temperature: 0°C to room temperature
- Time: 2-3 hours
- Workup: Washing with NaHCO₃, brine, and water
The reaction involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, displacing chloride to form the amide bond.
Coupling Reaction
The final step involves coupling the two building blocks through an ether formation reaction.
Reaction Conditions:
- Reagents: 2-Hydroxyphenyl prop-2-enoic acid (1.0 eq), N-(4-ethoxyphenyl)-2-chloroacetamide (1.1 eq)
- Solvent: Acetone or DMF
- Base: Potassium carbonate (2.0 eq)
- Temperature: Reflux (for acetone) or 80°C (for DMF)
- Time: 6-8 hours
- Workup: Filtration, concentration, and recrystallization from ethanol
The phenolic hydroxyl group undergoes nucleophilic substitution with the chloroacetamide, forming the ether linkage. Potassium carbonate serves as a base to deprotonate the phenol and neutralize the HCl generated during the reaction.
Purification and Yield
The crude product is purified by recrystallization from ethanol or ethanol/water mixtures, typically yielding 60-70% of pure (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid. Column chromatography using silica gel and appropriate solvent systems can be employed for challenging purifications.
Preparation Method 2: Linear Synthesis Approach
Synthetic Strategy
The linear approach begins with a simple starting material and builds complexity through sequential transformations. This method may require fewer separate reactions but involves more sequential steps.
Esterification of 2-Hydroxyphenyl Prop-2-enoic Acid
The synthesis begins with protection of the carboxylic acid function to prevent interference in subsequent steps.
Reaction Conditions:
- Reagents: 2-Hydroxyphenyl prop-2-enoic acid (1.0 eq), methanol (excess)
- Catalyst: Sulfuric acid (0.1 eq) or p-toluenesulfonic acid
- Temperature: Reflux
- Time: 4-6 hours
- Workup: Neutralization, extraction with ethyl acetate
This Fischer esterification produces the methyl ester, which protects the carboxylic acid functionality during subsequent steps.
Incorporation of Carbamoyl Methoxy Group
The protected intermediate is then functionalized with the carbamoyl methoxy group.
Reaction Conditions:
- Reagents: Methyl 2-hydroxyphenyl prop-2-enoate (1.0 eq), N-(4-ethoxyphenyl)-2-chloroacetamide (1.1 eq)
- Solvent: DMF or acetone
- Base: Potassium carbonate (2.0 eq)
- Temperature: 60-80°C
- Time: 6-8 hours
- Workup: Filtration, concentration, and chromatographic purification
This step forms the critical ether linkage between the phenol and the chloroacetamide.
Ester Hydrolysis
The final step involves hydrolysis of the methyl ester to regenerate the carboxylic acid.
Reaction Conditions:
- Reagents: Methyl (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoate (1.0 eq), NaOH (2.0 eq)
- Solvent: Methanol/water (3:1)
- Temperature: Room temperature to 50°C
- Time: 2-4 hours
- Workup: Acidification with HCl, filtration of precipitate
The basic hydrolysis cleaves the ester bond while preserving the amide and ether linkages, affording the target compound.
Purification and Yield
The crude product is purified by recrystallization from appropriate solvents, typically yielding 50-65% of the target compound across all steps. The stereochemistry of the double bond is maintained throughout the synthesis.
Preparation Method 3: Chalcone-Based Approach
Synthetic Strategy
This approach utilizes a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently modified to incorporate the required functional groups.
Preparation of Hydroxybenzaldehyde Derivative
The first step involves preparation or selection of an appropriately substituted hydroxybenzaldehyde.
Chalcone Formation
The hydroxybenzaldehyde undergoes Claisen-Schmidt condensation with an appropriate ketone.
Reaction Conditions:
- Reagents: 2-Hydroxybenzaldehyde (1.0 eq), appropriate ketone (1.0 eq)
- Solvent: Ethanol or ethanol/water
- Base: Potassium hydroxide (3.0 eq)
- Temperature: Room temperature to 30°C
- Time: 3-20 hours
- Workup: Acidification, filtration of precipitate
This reaction forms the α,β-unsaturated ketone (chalcone) intermediate with predominantly E-configuration.
Functional Group Transformation
The chalcone is then transformed to introduce the prop-2-enoic acid moiety through oxidation or other functional group interconversion.
Reaction Conditions:
- Methods vary depending on the specific chalcone intermediate
Incorporation of Carbamoyl Methoxy Group
Similar to previous methods, the carbamoyl methoxy group is introduced through reaction with N-(4-ethoxyphenyl)-2-chloroacetamide.
Reaction Conditions:
- Similar to those described in Methods 1 and 2
Purification and Yield
The overall yield for this approach typically ranges from 40-60%, depending on the specific conditions and intermediates used.
Preparation Method 4: Regioselective Amination Approach
Synthetic Strategy
This approach utilizes regioselective amination of suitable precursors to introduce the carbamoyl group at the desired position.
Preparation of 2-Halogenated Phenyl Prop-2-enoic Acid
The synthesis begins with preparation of a 2-halogenated phenyl prop-2-enoic acid derivative.
Regioselective Amination
The halogenated intermediate undergoes regioselective amination with 4-ethoxyphenylamine.
Reaction Conditions:
- Reagents: 2-Halogenated phenyl prop-2-enoic acid (1.0 eq), 4-ethoxyphenylamine (3-20 eq)
- Solvent: THF or other appropriate solvent
- Temperature: 50-80°C
- Time: 4-6 days
- Workup: Acidification, filtration
This step introduces the key nitrogen-containing functionality that will form part of the carbamoyl group.
Carbamoyl Formation and Completion
Additional steps are required to complete the carbamoyl group and introduce the methoxy bridge.
Reaction Conditions:
- Specific to the particular intermediate formed
Purification and Yield
The overall yield for this approach typically ranges from 30-50%, with varying levels of regioselectivity depending on reaction conditions.
Optimization Parameters and Scale-up Considerations
Critical Parameters for Optimization
| Parameter | Impact on Synthesis | Optimization Approach |
|---|---|---|
| Temperature | Affects reaction rate, stereoselectivity, and product stability | Systematic variation with close monitoring of E/Z ratio |
| Solvent | Influences solubility, reaction rate, and selectivity | Screening of polar aprotic (DMF, acetone) vs. polar protic (alcohols) solvents |
| Base | Critical for deprotonation steps | Testing of K₂CO₃, Et₃N, and NaOH at various concentrations |
| Reaction Time | Affects completion and potential side reactions | Time-course studies with sampling and analysis |
| Reagent Ratios | Impacts yield and purity | Systematic variation of stoichiometry |
| Catalyst | Influences reaction rate and selectivity | Screening of acid/base catalysts |
Scale-up Considerations
When scaling up the synthesis of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid, several important factors must be addressed:
Heat Transfer : Larger reaction volumes have reduced surface-to-volume ratios, requiring careful temperature control, especially for exothermic steps.
Mixing Efficiency : Adequate stirring becomes critical to ensure homogeneity and prevent localized concentration gradients.
Safety : The hazards associated with larger quantities of reagents must be carefully evaluated, particularly for steps involving acid chlorides or strong bases.
Purification Strategy : Column chromatography, while effective at laboratory scale, becomes impractical for larger-scale production and may need to be replaced with recrystallization or other separation techniques.
Solvent Selection : Environmental and economic factors become increasingly important, potentially necessitating the replacement of certain solvents with greener alternatives.
Comparison of Preparation Methods
| Method | Key Advantages | Key Limitations | Overall Yield | Stereoselectivity (E:Z) | Reaction Steps | Scalability |
|---|---|---|---|---|---|---|
| Convergent Synthesis | Modular approach with independent optimization of building blocks | Multiple purification steps required | 60-70% | >95:5 | 3-4 | Moderate to High |
| Linear Synthesis | Straightforward reaction sequence | Multiple sequential transformations reduce overall yield | 50-65% | >90:10 | 3-5 | Moderate |
| Chalcone-Based | Well-established chalcone chemistry | Additional oxidation/transformation steps needed | 40-60% | Variable, method-dependent | 4-6 | Low to Moderate |
| Regioselective Amination | Direct introduction of nitrogen functionality | Long reaction times, variable regioselectivity | 30-50% | >85:15 | 3-5 | Low |
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H-NMR: Characteristic signals include the olefinic protons of the prop-2-enoic acid moiety (δ 6.5-8.0 ppm, J ≈ 16 Hz for E-configuration), methoxy protons (δ 4.5-5.0 ppm), and aromatic protons (δ 6.8-7.8 ppm).
- ¹³C-NMR: Key signals include carbonyl carbons (δ 165-175 ppm), olefinic carbons (δ 120-145 ppm), and methoxy carbon (δ 65-70 ppm).
Infrared (IR) Spectroscopy :
- Characteristic absorption bands: Carboxylic acid (3300-2500 cm⁻¹, C=O at 1700-1725 cm⁻¹), amide (N-H at 3300-3500 cm⁻¹, C=O at 1630-1680 cm⁻¹), ether (C-O-C at 1050-1150 cm⁻¹), and alkene (C=C at 1600-1680 cm⁻¹).
Mass Spectrometry :
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) :
- Typically performed using C18 reverse-phase columns
- Mobile phase: Acetonitrile/water or methanol/water gradients
- UV detection at 254-280 nm
Thin-Layer Chromatography (TLC) :
- Stationary phase: Silica gel
- Mobile phase: Ethyl acetate/hexane mixtures or dichloromethane/methanol systems
- Visualization: UV light (254 nm) and/or appropriate staining reagents
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting Point: 165-175°C (method-dependent)
- Solubility: Sparingly soluble in water; soluble in alcohols, DMF, and DMSO
- LogP: Approximately 3.2-3.8 (calculated)
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid exhibits several important biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations.
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
-
Anti-inflammatory Properties :
- Preliminary investigations suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
- Results indicate promising activity, suggesting potential applications in developing new antimicrobial agents.
Case Studies
Several case studies highlight the potential applications of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. Induced apoptosis through mitochondrial pathways. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha production in vitro, indicating potential for treating inflammatory conditions. |
| Study 3 | Antimicrobial Testing | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with potential for use in topical formulations. |
Mechanism of Action
The mechanism of action of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The following analogs share the core (2E)-prop-2-enoic acid scaffold but differ in substituents and linker groups, leading to distinct physicochemical and biological properties:
*Calculated based on molecular formula C₁₉H₁₉NO₅.
Key Observations:
- Ethoxy vs.
- Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce blood-brain barrier penetration.
- Halogen Effects : Chloro- and fluoro-substituted analogs (e.g., ) show increased electronegativity, which can improve binding affinity to hydrophobic pockets in targets like kinases or GPCRs.
Challenges and Opportunities
- Solubility Limitations : The carbamoyl linker and aromatic systems reduce aqueous solubility, necessitating formulation strategies (e.g., salt formation) .
- Selectivity : Structural analogs with bulkier substituents (e.g., furan in ) may exhibit off-target effects, whereas the target compound’s ethoxy group offers a balance of size and polarity.
Biological Activity
(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is a synthetic organic compound that exhibits significant potential for biological activity. Its structural complexity, characterized by a prop-2-enoic acid backbone with functional groups such as a carbamoyl and an ethoxyphenyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is CHNO, and its structure includes:
- A prop-2-enoic acid backbone,
- An ethoxyphenyl group,
- A carbamoyl group.
The presence of these functional groups enhances the compound's potential for biological activity, particularly in anti-inflammatory and analgesic applications due to its structural similarities with known bioactive molecules .
Biological Activity Predictions
Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), it has been suggested that this compound may exhibit:
- Anti-inflammatory properties ,
- Analgesic effects .
These predictions are based on its structural features that resemble those of compounds known for similar activities .
The mechanism by which (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid exerts its biological effects likely involves:
- Inhibition of cyclooxygenase enzymes, leading to reduced inflammation,
- Interaction with specific receptors or enzymes relevant to pain modulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Ethoxycinnamic Acid | Ethoxy group on a cinnamic acid backbone | Known for anti-inflammatory properties |
| 4-Methoxycinnamic Acid | Similar backbone with a methoxy group | Exhibits antioxidant activity |
| N-(4-Ethoxyphenyl)acetamide | Simple acetamide derivative | Potential analgesic effects |
The distinct combination of the carbamoyl and methoxy groups in (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid may confer unique biological activities not observed in simpler analogs .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid effectively inhibited inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
- Analgesic Effects : Research indicated that compounds with similar structures exhibited significant pain-relieving properties in animal models, supporting the hypothesis that (2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid may also possess analgesic effects .
- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown promising binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
